2,2,2-trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H7F3N2O4 This compound is characterized by the presence of trifluoromethyl, methoxy, and nitro functional groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the para position, forming 2-methoxy-4-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with 2,2,2-trifluoroacetyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and acylation steps, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 2,2,2-Trifluoro-N-(2-methoxy-4-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,2,2-Trifluoroacetic acid and 2-methoxy-4-nitroaniline.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitro and methoxy groups can participate in hydrogen bonding and electronic interactions with biological targets.
Comparison with Similar Compounds
2,2,2-Trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
2,2,2-Trifluoro-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, which can alter its electronic properties and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H7F3N2O4 |
---|---|
Molecular Weight |
264.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H7F3N2O4/c1-18-7-4-5(14(16)17)2-3-6(7)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15) |
InChI Key |
LREYANUORWHHDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(F)(F)F |
Origin of Product |
United States |
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